Thiirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-
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Overview
Description
Thiirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- is a sulfur-containing heterocyclic compound. It is characterized by its three-membered ring structure, which includes two carbon atoms and one sulfur atom. This compound is known for its high reactivity due to the ring strain associated with its three-membered ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- can be synthesized through various methods. One common method involves the reaction of 2-chloromethylthiirane with 3,5-dibromo-4-nitropyrazole in the presence of bases such as potassium hydroxide (KOH) in an aqueous medium . This reaction leads to the formation of thietanylpyrazole as a result of thiirane-thietane rearrangement.
Industrial Production Methods
Industrial production methods for thiirane compounds often involve the use of thiourea supported by calcium carbonate (CaCO3) under oil bath conditions (60–70°C). This method is both environmentally friendly and practical .
Chemical Reactions Analysis
Types of Reactions
Thiirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- undergoes various types of chemical reactions, including:
Oxidation: Thiiranes can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiiranes to thiols.
Substitution: Thiiranes can undergo nucleophilic substitution reactions, where nucleophiles attack the less substituted carbon atom.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as KOH, oxidizing agents like hydrogen peroxide (H2O2), and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiiranes .
Scientific Research Applications
Thiirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of sulfur-containing compounds.
Medicine: Thiirane compounds are being explored for their therapeutic potential in drug development.
Industry: Thiiranes are used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of thiirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- involves its high reactivity due to ring strain. This reactivity allows it to undergo various chemical reactions, including ring-opening reactions, isomerizations, and insertions. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to thiirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- include:
Aziridines: Nitrogen analogs of thiiranes.
Thietanes: Four-membered sulfur-containing heterocycles.
Uniqueness
Thiirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- is unique due to its three-membered ring structure, which imparts high reactivity and allows it to participate in a wide range of chemical reactions. This makes it a valuable intermediate in organic synthesis and a compound of interest in various scientific research applications .
Properties
CAS No. |
188829-92-7 |
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Molecular Formula |
C8H14S4 |
Molecular Weight |
238.5 g/mol |
IUPAC Name |
2-[2-(thiiran-2-ylmethylsulfanyl)ethylsulfanylmethyl]thiirane |
InChI |
InChI=1S/C8H14S4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2 |
InChI Key |
SLQDZZGEPQYECP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S1)CSCCSCC2CS2 |
Origin of Product |
United States |
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